

# Early Research Findings on SGT-003: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SN003     |           |
| Cat. No.:            | B15568925 | Get Quote |

Disclaimer: The initial query for "**SN003**" yielded information on several similarly named investigational therapies. This document focuses on SGT-003, a gene therapy candidate for Duchenne muscular dystrophy developed by Solid Biosciences, for which the most substantial early research data is publicly available.

This technical guide provides an in-depth summary of the early research findings for SGT-003, designed for researchers, scientists, and drug development professionals. The information is based on initial clinical data from the ongoing Phase 1/2 INSPIRE DUCHENNE trial.

# **Core Efficacy and Biomarker Data**

Early results from the INSPIRE DUCHENNE trial have demonstrated promising quantitative outcomes in key biomarkers associated with Duchenne muscular dystrophy. The following tables summarize the initial data from the first three participants at 90 days post-treatment.

Table 1: Microdystrophin Expression and Muscle Health Biomarkers

| Biomarker                                           | Mean Change from Baseline |
|-----------------------------------------------------|---------------------------|
| Microdystrophin Expression (Western Blot)           | 110% (N=3)                |
| Embryonic Myosin Heavy Chain (eMHC) Positive Fibers | -59%                      |
| Serum Titin (pmol/L)                                | -42%                      |



Table 2: Serum Markers of Muscle Injury and Stress

| Biomarker                               | Mean Reduction from Baseline |
|-----------------------------------------|------------------------------|
| Creatine Kinase (CK) (IU/L)             | -57%                         |
| Aspartate Aminotransferase (AST) (IU/L) | -45%                         |
| Alanine Transaminase (ALT) (IU/L)       | -54%                         |
| Lactate Dehydrogenase (LDH) (IU/L)      | -60%                         |

Table 3: Cardiac Function and Biomarkers

| Biomarker/Measure                                      | Observation                                                     |
|--------------------------------------------------------|-----------------------------------------------------------------|
| Left Ventricular Ejection Fraction (Day 180)           | +8% mean increase from baseline (N=2)                           |
| High-Sensitivity Cardiac Troponin I (hs-cTnI) (Day 90) | -36% reduction in one participant with elevated baseline levels |

## **Experimental Protocols**

The early data for SGT-003 has been generated from the INSPIRE DUCHENNE clinical trial.

### **INSPIRE DUCHENNE (NCT06138639)**

- Study Design: A Phase 1/2, multicenter, open-label, non-randomized study to evaluate the safety, tolerability, and efficacy of a single intravenous (IV) infusion of SGT-003.[1]
- Participants: Males with a confirmed diagnosis of Duchenne muscular dystrophy. The study includes multiple cohorts based on age, ranging from birth to less than 18 years, and includes both ambulatory and non-ambulatory participants.[1]
- Intervention: A single intravenous infusion of SGT-003.[1]
- Primary Objectives: To assess the safety and tolerability of SGT-003.



- Secondary Objectives: To evaluate the efficacy of SGT-003 through various muscle function tests and biomarker assessments.
- Key Assessments:
  - Muscle Biopsy: To measure microdystrophin expression via western blot and immunofluorescence at baseline and 90 days post-treatment.
  - Blood Biomarkers: Serum levels of CK, AST, ALT, LDH, titin, and hs-cTnl are monitored to assess muscle damage and cardiac stress.
  - o Cardiac Function: Assessed by measures such as left ventricular ejection fraction.

# Visualizations SGT-003 Proposed Mechanism of Action



Click to download full resolution via product page

Caption: Proposed mechanism of SGT-003 gene therapy.

#### **INSPIRE DUCHENNE Experimental Workflow**





Click to download full resolution via product page

Caption: High-level workflow of the INSPIRE DUCHENNE trial.

### **Safety and Tolerability**

As of the data cutoff date of February 11, 2025, SGT-003 has been well-tolerated in the six participants dosed, with no serious adverse events observed. Enrollment in the INSPIRE



DUCHENNE trial is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early Research Findings on SGT-003: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568925#early-research-findings-on-sn003]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com